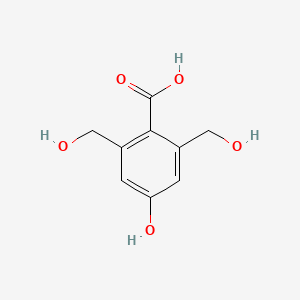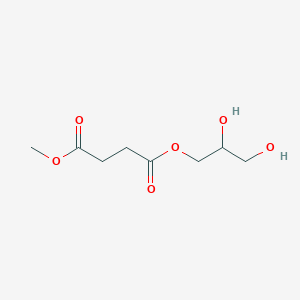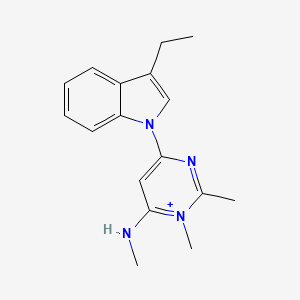![molecular formula C12H11N3O3 B12542664 {[6-Methyl-2-(pyridin-3-yl)pyrimidin-4-yl]oxy}acetic acid CAS No. 651723-73-8](/img/structure/B12542664.png)
{[6-Methyl-2-(pyridin-3-yl)pyrimidin-4-yl]oxy}acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{[6-Methyl-2-(pyridin-3-yl)pyrimidin-4-yl]oxy}acetic acid is a heterocyclic compound that features a pyridine and pyrimidine ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {[6-Methyl-2-(pyridin-3-yl)pyrimidin-4-yl]oxy}acetic acid typically involves the formation of the pyridine and pyrimidine rings followed by their coupling. One common method involves the use of a palladium-catalyzed Buchwald coupling reaction. The reaction conditions often include the use of trifluoroacetic acid or hydrochloric acid in 1,4-dioxane to deprotect Boc protecting groups .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
{[6-Methyl-2-(pyridin-3-yl)pyrimidin-4-yl]oxy}acetic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学研究应用
Chemistry
In chemistry, {[6-Methyl-2-(pyridin-3-yl)pyrimidin-4-yl]oxy}acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology
Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of oncology and infectious diseases .
Medicine
In medicine, this compound derivatives are being explored for their therapeutic potential. These derivatives may exhibit anti-inflammatory, antiviral, or anticancer activities .
Industry
Industrially, this compound can be used in the production of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications .
作用机制
The mechanism of action of {[6-Methyl-2-(pyridin-3-yl)pyrimidin-4-yl]oxy}acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .
相似化合物的比较
Similar Compounds
Nilotinib: A tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.
Imatinib: Another tyrosine kinase inhibitor with applications in oncology.
Uniqueness
What sets {[6-Methyl-2-(pyridin-3-yl)pyrimidin-4-yl]oxy}acetic acid apart from similar compounds is its unique structural features, which allow for specific interactions with a broader range of biological targets. This versatility makes it a valuable compound for both research and industrial applications .
属性
CAS 编号 |
651723-73-8 |
|---|---|
分子式 |
C12H11N3O3 |
分子量 |
245.23 g/mol |
IUPAC 名称 |
2-(6-methyl-2-pyridin-3-ylpyrimidin-4-yl)oxyacetic acid |
InChI |
InChI=1S/C12H11N3O3/c1-8-5-10(18-7-11(16)17)15-12(14-8)9-3-2-4-13-6-9/h2-6H,7H2,1H3,(H,16,17) |
InChI 键 |
ADMNZTVLHUNXQL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC(=N1)C2=CN=CC=C2)OCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


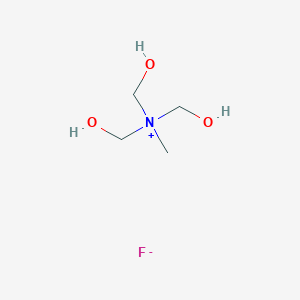
![1,2,4-Tris[2-(ethenyloxy)ethoxy]cyclohexane](/img/structure/B12542594.png)

![3-Amino-2-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B12542599.png)
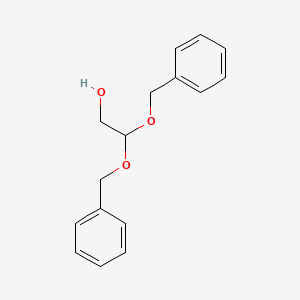
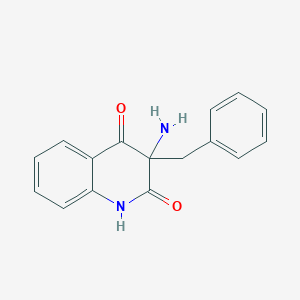
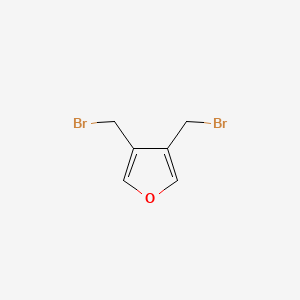
![6-[(2,4-Difluorophenyl)ethynyl]-1-(isopropylsulfonyl)-1H-benzimidazol-2-amine](/img/structure/B12542641.png)
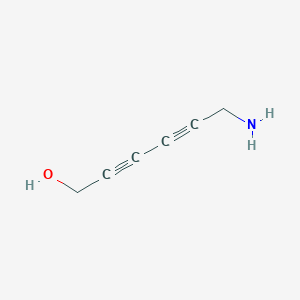
![Benzamide, N-[3-[4-(4-fluorophenyl)-5-(4-pyridinyl)-1H-imidazol-1-yl]propyl]-](/img/structure/B12542657.png)
